Cas no 2227705-85-1 (rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol)
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol Chemical and Physical Properties
Names and Identifiers
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- rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol
- 2227705-85-1
- EN300-1625251
-
- Inchi: 1S/C8H9ClO2S/c9-7-4-12-3-6(7)5-1-11-2-8(5)10/h3-5,8,10H,1-2H2/t5-,8+/m0/s1
- InChI Key: PGFJGIUFQNATDW-YLWLKBPMSA-N
- SMILES: ClC1=CSC=C1[C@@H]1COC[C@H]1O
Computed Properties
- Exact Mass: 204.0011784g/mol
- Monoisotopic Mass: 204.0011784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 57.7Ų
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1625251-0.05g |
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol |
2227705-85-1 | 0.05g |
$1709.0 | 2023-06-05 | ||
| Enamine | EN300-1625251-0.1g |
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol |
2227705-85-1 | 0.1g |
$1791.0 | 2023-06-05 | ||
| Enamine | EN300-1625251-0.25g |
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol |
2227705-85-1 | 0.25g |
$1872.0 | 2023-06-05 | ||
| Enamine | EN300-1625251-0.5g |
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol |
2227705-85-1 | 0.5g |
$1954.0 | 2023-06-05 | ||
| Enamine | EN300-1625251-1.0g |
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol |
2227705-85-1 | 1g |
$2035.0 | 2023-06-05 | ||
| Enamine | EN300-1625251-2.5g |
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol |
2227705-85-1 | 2.5g |
$3988.0 | 2023-06-05 | ||
| Enamine | EN300-1625251-5.0g |
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol |
2227705-85-1 | 5g |
$5900.0 | 2023-06-05 | ||
| Enamine | EN300-1625251-10.0g |
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol |
2227705-85-1 | 10g |
$8749.0 | 2023-06-05 | ||
| Enamine | EN300-1625251-50mg |
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol |
2227705-85-1 | 50mg |
$888.0 | 2023-09-22 | ||
| Enamine | EN300-1625251-100mg |
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol |
2227705-85-1 | 100mg |
$930.0 | 2023-09-22 |
rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol
Professional Introduction to Rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol (CAS No. 2227705-85-1)
Rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol, a compound with the chemical identifier CAS No. 2227705-85-1, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique stereochemical configuration and structural motifs, has garnered considerable attention due to its potential applications in drug discovery and therapeutic intervention.
The molecular structure of Rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol incorporates a thiophene ring, which is a well-documented scaffold in medicinal chemistry for its ability to modulate biological pathways. The presence of a chiral center at the C3 and C4 positions contributes to the compound's enantiomeric purity, which is crucial for its pharmacological efficacy and safety profile. This stereochemical complexity makes it an attractive candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the synthesis and characterization of heterocyclic compounds that exhibit significant biological activity. The oxolan ring system, as seen in this compound, is known for its versatility in interacting with biological targets. Specifically, the combination of a thiophene moiety with an oxolan ring has been explored in various pharmacological contexts, including anti-inflammatory, anti-microbial, and anti-cancer applications. The introduction of a chloro substituent at the 4-position of the thiophene ring further enhances its pharmacological potential by influencing electronic properties and binding affinity.
Current research in the field of medicinal chemistry has highlighted the importance of stereoselective synthesis in drug development. The stereochemistry of Rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol plays a pivotal role in determining its biological activity. Studies have shown that enantiomeric purity can significantly impact the efficacy and side effects of pharmaceutical compounds. The precise stereochemical configuration of this compound ensures that it can be effectively evaluated for its therapeutic potential without unintended adverse effects.
The synthesis of Rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol involves sophisticated organic transformations that highlight the capabilities of modern synthetic chemistry. The process typically requires multi-step reactions, including chiral resolution techniques to achieve the desired enantiomeric purity. Advanced methodologies such as asymmetric catalysis and transition metal-catalyzed reactions have been employed to streamline the synthesis while maintaining high yields and selectivity.
Recent advancements in computational chemistry have also played a crucial role in understanding the pharmacological properties of Rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies have been instrumental in predicting binding affinities and identifying potential lead compounds for further optimization.
The potential applications of Rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol are vast and span multiple therapeutic areas. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, its structural features make it a promising candidate for developing anti-microbial agents that could combat resistant strains of bacteria.
In conclusion, Rac-(3R,4S)-4-(4-chlorothiophen-3-yl)oxolan-3-ol (CAS No. 2227705-85-1) represents a significant advancement in pharmaceutical chemistry. Its unique stereochemical configuration and structural motifs make it an attractive candidate for further investigation in drug discovery and therapeutic intervention. With ongoing research focusing on its pharmacological properties and potential applications, this compound is poised to make substantial contributions to the field of medicinal biology.
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